Enantiomeric Purity Specification: (R)-Configuration Versus Racemic Mixture in Chiral Applications
The (R)-2-Phenyl-2-piperidinoethanol compound is supplied as a single enantiomer with defined stereochemistry at the hydroxyl-bearing carbon, in contrast to the racemic 2-phenyl-2-(piperidin-1-yl)ethanol (CAS 4641-59-2) which contains both (R)- and (S)-enantiomers in equal proportions. Research on 2-piperidino alkanol derivatives demonstrates that pharmacological activity, including lipolysis inhibition and adrenolytic effects, is stereochemistry-dependent, with enantiomers exhibiting divergent potency and target selectivity [1]. In phenylpiperidine series, the agonist and antagonist optical isomers derived from the identical phenylpiperidine nucleus produce markedly different dose-response relationships for deprivation-induced drinking behavior, confirming that enantiomeric configuration directly determines biological activity magnitude and directionality [2].
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | Single (R)-enantiomer; molecular weight 205.30 g/mol |
| Comparator Or Baseline | Racemic 2-phenyl-2-(piperidin-1-yl)ethanol (CAS 4641-59-2); contains equimolar (R)- and (S)-enantiomers |
| Quantified Difference | 100% enantiomeric excess (R-form) versus 0% ee (racemate) |
| Conditions | Chiral HPLC or SFC analysis for enantiomeric purity verification [3] |
Why This Matters
The enantiomeric configuration determines whether the compound will engage biological targets with the intended stereospecificity, directly impacting the reproducibility and interpretability of pharmacological experiments.
- [1] Carron C, Jullien A, Bucher B. Synthesis and pharmacological properties of a series of 2-piperidino alkanol derivatives. Arzneimittelforschung. 1971; 21(12): 1992-1998. View Source
- [2] Jewett DC, Woods JH. Novel phenylpiperidine opioid antagonists and partial agonists: Effects on fluid consumption. European Journal of Pharmacology. 2002; 448(2-3): 231-238. View Source
- [3] PMC Table 2. Stereochemistry assigned by chemical correlation; enantiomeric excess determined by chiral HPLC or SFC analysis. View Source
